N-[4-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]acetamide
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Overview
Description
N~1~-[4-({4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound with a molecular formula of C14H12N2O5S. It is characterized by the presence of nitrophenyl and sulfonyl groups attached to a piperazine ring, which is further connected to an acetamide moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-({4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-nitrophenylsulfonyl chloride with piperazine to form 4-[(4-nitrophenyl)sulfonyl]piperazine. This intermediate is then reacted with 4-aminophenylsulfonyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-({4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can result in various sulfonamide derivatives .
Scientific Research Applications
N~1~-[4-({4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-({4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The nitrophenyl and sulfonyl groups are key functional groups that enable the compound to bind to enzymes and other proteins, potentially inhibiting their activity. The piperazine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-nitrophenyl): Shares the nitrophenyl and acetamide groups but lacks the piperazine and sulfonyl groups.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]: Contains the sulfonyl and acetamide groups but differs in the substitution pattern on the phenyl ring.
Uniqueness
N~1~-[4-({4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and sulfonyl groups, along with the piperazine ring, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H20N4O7S2 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-[4-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C18H20N4O7S2/c1-14(23)19-15-2-6-17(7-3-15)30(26,27)20-10-12-21(13-11-20)31(28,29)18-8-4-16(5-9-18)22(24)25/h2-9H,10-13H2,1H3,(H,19,23) |
InChI Key |
WZHVAVBGYXKKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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